molecular formula C12H12O B3375435 2,6-Dimethylnaphthalen-1-ol CAS No. 110214-23-8

2,6-Dimethylnaphthalen-1-ol

Cat. No.: B3375435
CAS No.: 110214-23-8
M. Wt: 172.22 g/mol
InChI Key: YYRHILRDZHQZCV-UHFFFAOYSA-N
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Description

2,6-Dimethylnaphthalen-1-ol is an organic compound belonging to the naphthalene family It is characterized by a fused two-ring structure with two methyl groups attached to the second and sixth carbon atoms of the naphthalene ring, and a hydroxyl group (-OH) attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylnaphthalen-1-ol can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the alkylation of naphthalene with methanol in the presence of a strong acid catalyst, such as aluminum chloride (AlCl₃).

  • Hydroxylation: The compound can also be prepared by the hydroxylation of 2,6-dimethylnaphthalene using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylnaphthalen-1-ol undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be further oxidized to form carboxylic acids or ketones.

  • Reduction: The compound can be reduced to form 2,6-dimethylnaphthalene.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution: Halogenation with bromine (Br₂) or chlorination with chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 2,6-Dimethylnaphthalene-1,5-dione, 2,6-dimethyl-1-naphthoic acid.

  • Reduction: 2,6-Dimethylnaphthalene.

  • Substitution: Bromo- or chloro- derivatives of this compound.

Scientific Research Applications

2,6-Dimethylnaphthalen-1-ol has several applications in scientific research, including:

  • Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.

  • Biology: The compound is used in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2,6-Dimethylnaphthalen-1-ol is similar to other naphthalene derivatives, such as 1-naphthol and 2-naphthol. its unique structure, with the presence of methyl groups, gives it distinct chemical and physical properties. These differences make it suitable for specific applications where other naphthalene derivatives may not be as effective.

Comparison with Similar Compounds

  • 1-Naphthol

  • 2-Naphthol

  • 1,4-Dimethylnaphthalen-1-ol

  • 1,5-Dimethylnaphthalen-1-ol

Properties

IUPAC Name

2,6-dimethylnaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRHILRDZHQZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629333
Record name 2,6-Dimethylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110214-23-8
Record name 2,6-Dimethylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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